Tubacin

Description

Tubacin is a selective histone deacetylase 6 (HDAC6) inhibitor, first identified through phenotypic screening of a diversity-oriented synthesis (DOS) library . It exhibits an IC50 of 4 nM against HDAC6, with minimal activity against other HDAC isoforms (e.g., HDAC1, HDAC3) . By inhibiting HDAC6, this compound increases α-tubulin acetylation, disrupting aggresome-mediated protein degradation and inducing apoptosis in cancer cells, including acute lymphoblastic leukemia (ALL) and multiple myeloma (MM) . Notably, it shows a 10-fold therapeutic window in ALL cells compared to normal T lymphocytes or bone marrow progenitor cells .

Beyond oncology, this compound demonstrates vascular protective effects by upregulating endothelial nitric oxide synthase (eNOS) expression and nitric oxide (NO) production, independent of HDAC6 inhibition . It also mitigates brain infarction in arterial occlusion models and reduces renal cyst growth in polycystic kidney disease (PKD) mice . Despite its utility as a chemical tool, this compound’s high lipophilicity limits its clinical translation .

Propriétés

IUPAC Name |

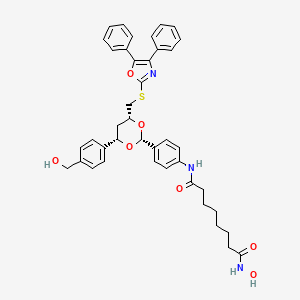

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZLJOUHMBZQY-YXQOSMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537049-40-4 | |

| Record name | Tubacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tubacin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, including purification steps such as recrystallization and chromatography to achieve high purity levels suitable for research and potential therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions: Tubacin primarily undergoes reactions related to its role as an HDAC6 inhibitor. These include:

Acetylation: this compound induces hyperacetylation of α-tubulin by inhibiting HDAC6, which normally deacetylates α-tubulin.

Binding Interactions: this compound binds to the catalytic domain of HDAC6, preventing it from interacting with its substrates.

Common Reagents and Conditions:

Major Products: The primary product of this compound’s reactions is the hyperacetylated form of α-tubulin, which has significant implications for cell structure and function .

Applications De Recherche Scientifique

Antitumor Activity

Tubacin has demonstrated potent antitumor effects across various cancer types. It has been shown to inhibit the proliferation of acute lymphoblastic leukemia (ALL) cells and enhance the efficacy of chemotherapy agents:

- Acute Lymphoblastic Leukemia : this compound induced apoptosis in pre-B and T cell ALL cells at low micromolar concentrations. The compound's ability to inhibit HDAC6 led to the accumulation of polyubiquitinated proteins and activation of apoptotic pathways .

- Bladder Cancer : Recent studies indicate that selective inhibition of HDAC6 by this compound promotes apoptosis and suppresses tumor growth in bladder cancer models .

- FGFR3-Dependent Tumors : this compound effectively inhibits tumor growth linked to mutant FGFR3 by downregulating MYC and cyclin D1 levels, demonstrating unique HDAC6-independent activities that enhance its antitumor efficacy .

Overcoming Drug Resistance

Research has shown that this compound can overcome drug resistance in leukemia treatments, making it a promising candidate for combination therapies. Its ability to modulate pathways associated with drug resistance highlights its potential for improving patient outcomes in hematological malignancies .

Endothelial Function

This compound's role in enhancing eNOS expression has significant implications for cardiovascular health:

- Improved Endothelial Function : this compound treatment has been linked to improved endothelial function in diabetic models by stabilizing eNOS mRNA and increasing nitric oxide production. This suggests potential therapeutic applications for vascular complications associated with diabetes .

- Mitigation of Inflammatory Responses : this compound has been shown to counteract the degradation of eNOS mRNA induced by pro-inflammatory cytokines like TNFα, suggesting its utility in treating inflammatory vascular diseases .

Summary Table of Applications

Case Study 1: this compound in Acute Lymphoblastic Leukemia

In a study examining the effects of this compound on ALL cells, researchers found that treatment led to significant apoptosis at IC50 values between 1.2 to 2 μM. The study highlighted this compound's ability to enhance chemotherapy effects and suggested its potential as a standalone therapy or in combination with existing treatments .

Case Study 2: Cardiovascular Applications

A study focusing on diabetic mouse models demonstrated that this compound treatment resulted in enhanced eNOS expression and improved vascular function. This was attributed to the stabilization of eNOS mRNA, indicating its potential role in managing diabetes-related vascular complications .

Mécanisme D'action

Tubacin exerts its effects by selectively inhibiting HDAC6, leading to the hyperacetylation of α-tubulin. This inhibition disrupts the normal function of HDAC6, which is involved in deacetylating α-tubulin and other non-histone proteins. The hyperacetylation of α-tubulin affects microtubule stability and function, leading to various cellular effects such as cell cycle arrest, apoptosis, and altered cell migration .

Comparaison Avec Des Composés Similaires

Selectivity and Potency Against HDAC Isoforms

Tubacin’s selectivity for HDAC6 distinguishes it from pan-HDAC inhibitors like trichostatin A (TSA). While TSA inhibits HDAC6 at 0.4 nM (IC50), it broadly targets class I HDACs (e.g., HDAC1, HDAC3) and alters global gene expression, unlike this compound, which preserves transcriptional profiles . This compound’s HDAC6 inhibition (IC50 = 36 nM) is less potent than newer inhibitors like ACY-1215 (Rocilinostat), but its selectivity reduces off-target toxicity .

Table 1: HDAC Inhibitor Selectivity Profiles

| Compound | HDAC6 IC50 (nM) | Key Off-Targets | Gene Expression Alteration |

|---|---|---|---|

| This compound | 36 | None reported | No |

| TSA | 0.4 | HDAC1, HDAC3 | Yes (232 genes altered) |

| ACY-1215 | 5–10 | HDAC10 | Mild |

Structural and Functional Analogs

- This contrasts with this compound’s eNOS-enhancing effects .

- Rocilinostat (ACY-1215): Structurally similar to this compound but lacks eNOS modulation. It synergizes with proteasome inhibitors in MM, similar to this compound, but with improved pharmacokinetics .

- Nilthis compound: An inactive analog of this compound, it increases eNOS expression without inhibiting HDAC6, suggesting this compound’s vascular benefits are HDAC6-independent .

Mechanism-Specific Differences

- MS-275 (Entinostat): A class I HDAC inhibitor (HDAC1/2/3) that indirectly reduces HDAC6 levels. MS-275 outperforms this compound in apoptosis induction (via PARP cleavage) and c-Flip suppression, highlighting divergent pathways between class I and II HDAC targeting .

- Erastin Synergy: this compound uniquely sensitizes non-mesenchymal triple-negative breast cancer (TNBC) cells to cysteine deprivation by activating apoptotic genes (Bim, PUMA) and stress-response pathways (ATF3, CHOP), independent of HDAC6 .

Table 2: Functional Comparison of HDAC Inhibitors

Off-Target Effects and Limitations

Its main limitation remains poor solubility, prompting the development of derivatives like nilthis compound for mechanistic studies .

Activité Biologique

Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and endothelial function. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications based on recent research findings.

HDAC6 Inhibition and Tubulin Acetylation

This compound primarily functions as an HDAC6 inhibitor, leading to increased acetylation of α-tubulin. This acetylation is crucial for stabilizing microtubules and promoting cellular functions such as motility and division. The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxicity that is beneficial for therapeutic applications .

eNOS Expression Regulation

One of the notable effects of this compound is its ability to enhance the expression of endothelial nitric oxide synthase (eNOS). Research indicates that this compound increases eNOS mRNA stability, thereby promoting nitric oxide production in endothelial cells. This mechanism appears to be independent of HDAC6 inhibition, as this compound still enhances eNOS expression in HDAC6-deficient cells .

Acute Lymphoblastic Leukemia (ALL)

In studies involving ALL cells, this compound demonstrated significant antiproliferative effects. The compound induced apoptosis at low micromolar concentrations and led to the accumulation of polyubiquitinated proteins. The specific induction of apoptosis in ALL cells without affecting normal T lymphocytes highlights its potential as a targeted cancer therapy .

Triple-Negative Breast Cancer (TNBC)

This compound has also been investigated in the context of TNBC, where it was found to sensitize non-mesenchymal TNBC cells to cysteine deprivation and erastin treatments. The combination therapy resulted in synthetic-lethal cell death, indicating that this compound can enhance the efficacy of existing cancer therapies .

Case Studies

Clinical Implications

The implications of this compound's biological activity extend beyond laboratory findings. Its ability to modulate key pathways involved in cell survival and apoptosis positions it as a promising candidate for clinical trials targeting various cancers. Furthermore, its role in enhancing endothelial function suggests potential applications in cardiovascular diseases.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for validating HDAC6 selectivity of Tubacin in vitro?

- Methodological Answer : Use enzymatic assays comparing HDAC6 and HDAC1 inhibition. This compound’s IC50 for HDAC6 is 4 nM, with 350-fold selectivity over HDAC1 (IC50 = 1.4 µM) . Include controls with pan-HDAC inhibitors (e.g., Trichostatin A) to confirm specificity. Quantify α-tubulin acetylation via Western blot (EC50 = 2.5 µM in A549 cells) as a functional readout .

Q. How should this compound concentrations be optimized for inducing α-tubulin acetylation in different cell lines?

- Methodological Answer : Titrate this compound between 0.25–20 µM based on cell type. For example:

- Bone Marrow Stromal Cells (BMSCs) : 0.25–0.5 µM enhances adhesion and ERK pathway activation .

- Prostate Cancer (LNCaP) : 5–8 µM protects against oxidative stress-induced death .

Validate via acetylated α-tubulin staining and dose-response curves .

Q. What are the critical controls for assessing this compound’s off-target effects in HDAC6 inhibition studies?

- Methodological Answer :

- Use HDAC6-knockout cells or siRNA-mediated HDAC6 silencing to confirm phenotype specificity.

- Compare results with structurally distinct HDAC6 inhibitors (e.g., ACY-1215) .

- Monitor histone H3 acetylation (a marker of non-HDAC6 activity) to rule out pan-HDAC inhibition .

Advanced Research Questions

Q. How to address contradictory findings on this compound’s role in extracellular vesicle (EV) release across cancer models?

- Methodological Answer : Discrepancies in EV release (e.g., 6.6-fold increase in FEMX-I vs. 2.1-fold in Caco-2 cells ) may arise from cell-specific lipid metabolism or HDAC6 substrate diversity. Design experiments to:

- Standardize EV isolation protocols (e.g., ultracentrifugation vs. size-exclusion chromatography).

- Quantify CD133+ EV subpopulations via flow cytometry .

- Correlate HDAC6 activity with lipidomic profiles to identify mechanistic drivers .

Q. What in vivo models are most appropriate for studying this compound’s anti-angiogenic effects?

- Methodological Answer :

- Chicken Embryo Chorioallantoic Membrane (CAM) : Assess vascular density post-Tubacin treatment (5 mg/kg) using Matrigel/nytex assays .

- Murine Ischemic Stroke Model : Evaluate cerebral infarct size reduction (24 h post-occlusion) and eNOS upregulation in aortic tissue .

- Polycystic Kidney Disease (PKD) Models : Monitor kidney growth inhibition in pkd1 mutant mice at 5 mg/kg .

Q. How to reconcile this compound’s dual roles in promoting BMSC proliferation and inhibiting cancer cell growth?

- Methodological Answer : Context-dependent ERK pathway activation explains this dichotomy:

- BMSCs : Low-dose this compound (0.25 µM) upregulates p-ERK, VCAM-1, and ICAM-1, enhancing proliferation .

- Cancer Cells : Higher doses (5–20 µM) induce caspase-dependent apoptosis via HDAC6-mediated misfolded protein aggregation .

- Experimental Design : Use phospho-ERK inhibitors (e.g., U0126) to dissect ERK’s role in divergent outcomes .

Data Contradiction Analysis

Q. Why does this compound show variable efficacy in drug-resistant vs. drug-sensitive multiple myeloma (MM) cells?

- Methodological Answer : Drug-resistant MM cells often overexpress HDAC6, requiring higher this compound doses (IC50 = 20 µM vs. 5 µM in sensitive cells) . To resolve variability:

- Profile HDAC6 expression levels via qPCR/Western blot before treatment.

- Combine this compound with proteasome inhibitors (e.g., bortezomib) to exploit synthetic lethality in resistant cells .

Q. How to interpret this compound’s inconsistent effects on viral replication (e.g., JEV vs. PRV)?

- Methodological Answer : this compound reduces Japanese Encephalitis Virus (JEV) replication by suppressing RNA synthesis but has no effect on Pseudorabies Virus (PRV) . This suggests virus-specific dependency on HDAC6-mediated host pathways.

- Experimental Design : Use siRNA to knockdown HDAC6 in infected cells and compare viral titers (TCID50 assay) .

- Data Interpretation : Correlate HDAC6 activity with viral entry/egression mechanisms (e.g., microtubule dynamics for JEV vs. nuclear export for PRV) .

Methodological Best Practices

- Reproducibility : Document solvent conditions (e.g., DMSO concentration ≤0.1%) and storage protocols (-85°C for dissolved samples) .

- Ethical Reporting : Adhere to guidelines for in vivo studies (e.g., IRB approval, sample size justification) .

- Data Sharing : Deposit raw datasets (e.g., qPCR, flow cytometry) in repositories like Figshare, citing DOIs in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.